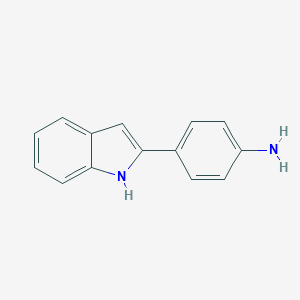

4-(1H-indol-2-yl)aniline

Beschreibung

The exact mass of the compound 4-(1H-indol-2-yl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119095. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1H-indol-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-indol-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1H-indol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYJHUAEFSHMHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176290 |

Source

|

| Record name | Benzenamine, 4-(1H-indol-2-yl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21889-05-4 |

Source

|

| Record name | 2-(4-Aminophenyl)indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21889-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminophenyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021889054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21889-05-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(1H-indol-2-yl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-AMINOPHENYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/951PA1NR6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-indol-2-yl)aniline

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1H-indol-2-yl)aniline (CAS No: 21889-05-4), a key intermediate in medicinal chemistry and materials science. The 2-arylindole scaffold is a privileged structure, appearing in numerous compounds with a wide spectrum of pharmacological activities.[1] This document details established and modern synthetic routes, including the venerable Fischer Indole Synthesis and contemporary palladium-catalyzed cross-coupling strategies. Furthermore, it outlines a full suite of analytical techniques for comprehensive characterization, providing expected spectroscopic signatures for NMR, IR, and Mass Spectrometry to validate the synthesis and confirm the structure of the title compound. This guide is intended to serve as a practical resource for researchers engaged in the design and development of novel indole-based therapeutics and functional materials.

Introduction: The Strategic Importance of the 2-Arylindole Scaffold

The indole nucleus is one of the most important structural classes in drug discovery, forming the core of a vast array of natural products and synthetic pharmaceuticals.[1] Within this class, the 2-arylindole motif has emerged as a particularly promising lead for drug development, demonstrating potent and broad-ranging pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1]

The compound 4-(1H-indol-2-yl)aniline, featuring an aniline moiety at the 2-position of the indole ring, serves as a versatile and strategically important building block. Its bifunctional nature—a reactive aniline amine group and the electron-rich indole core—allows for diverse functionalization. This makes it an invaluable intermediate for constructing large libraries of compounds for high-throughput screening and for synthesizing complex heterocyclic systems through various coupling and cyclization reactions.[1] Its applications extend beyond medicine into the realm of materials science, where it is utilized in the preparation of fluorescent dyes and other optical materials.

Synthetic Strategies: From Classic Reactions to Modern Methodologies

The synthesis of 4-(1H-indol-2-yl)aniline can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Here, we detail two primary, field-proven approaches: the Fischer Indole Synthesis and Palladium-Catalyzed C-H Arylation.

Method A: The Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, remains one of the most indispensable methods for constructing the indole core.[2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[2][4]

Causality and Rationale: To synthesize 4-(1H-indol-2-yl)aniline, the logical precursors are phenylhydrazine and 4-aminoacetophenone. The latter provides the aminophenyl moiety at the C2 position and the methyl group required for the cyclization cascade. The acid catalyst (e.g., polyphosphoric acid (PPA) or zinc chloride) is crucial as it facilitates the key[1][1]-sigmatropic rearrangement of the tautomerized enehydrazine intermediate, followed by the elimination of ammonia to afford the aromatic indole ring.[3]

Detailed Experimental Protocol:

-

Step 1: Formation of Phenylhydrazone Intermediate

-

To a round-bottom flask, add 4-aminoacetophenone (1.0 eq) and phenylhydrazine (1.1 eq).

-

Add absolute ethanol as the solvent, followed by a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Upon completion, allow the mixture to cool to room temperature. The phenylhydrazone of 4-aminoacetophenone will often precipitate. Collect the solid by vacuum filtration and wash with cold ethanol. This intermediate can be used in the next step without further purification, though purification by recrystallization can improve the final yield.

-

-

Step 2: Acid-Catalyzed Cyclization

-

Place the dried phenylhydrazone intermediate from Step 1 into a round-bottom flask.

-

Add polyphosphoric acid (PPA) or a mixture of zinc chloride (ZnCl₂) in a high-boiling solvent like xylenes. PPA is often preferred as it acts as both the catalyst and solvent.

-

Heat the reaction mixture to 140-160 °C with vigorous stirring for 1-2 hours. The reaction is typically accompanied by a color change.

-

After cooling to approximately 80-90 °C, carefully quench the reaction by pouring the mixture onto crushed ice with stirring. This will decompose the PPA and precipitate the crude product.

-

Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is ~7-8.

-

Extract the aqueous slurry with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure 4-(1H-indol-2-yl)aniline.

-

Method B: Palladium-Catalyzed C-H Arylation

Modern synthetic organic chemistry offers more direct and often milder alternatives. Palladium-catalyzed direct C-H arylation has become a powerful tool for forming C-C bonds, allowing for the coupling of an indole core with an aryl halide.[5]

Causality and Rationale: This approach leverages the high reactivity of the C2-H bond of the indole nucleus. In the presence of a palladium catalyst, an oxidant, and a suitable ligand, the indole C-H bond can be activated and coupled directly with an aryl partner, such as 4-bromoaniline or a related derivative. This method avoids the high temperatures and strong acids of the Fischer synthesis and often displays superior functional group tolerance. The choice of ligand is critical to control regioselectivity and promote efficient catalytic turnover.

Representative Experimental Protocol:

-

To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add indole (1.5 eq), 4-bromoaniline (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable phosphine ligand (e.g., SPhos, 10 mol%).

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a dry, degassed solvent such as dioxane or toluene via syringe.

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel (ethyl acetate/hexane gradient) to isolate 4-(1H-indol-2-yl)aniline.

Visualization of Synthetic Workflows

Caption: Comparative workflows for the synthesis of 4-(1H-indol-2-yl)aniline.

Physicochemical and Computed Properties

Proper identification begins with understanding the fundamental physicochemical properties of the target compound. The data below has been consolidated from authoritative chemical databases.[6][7][8]

| Property | Value | Source |

| IUPAC Name | 4-(1H-indol-2-yl)aniline | PubChem[7] |

| CAS Number | 21889-05-4 | ChemBK[6] |

| Molecular Formula | C₁₄H₁₂N₂ | ChemBK[6] |

| Molecular Weight | 208.26 g/mol | PubChem[7] |

| Appearance | Uniform white crystalline powder | ChemBK[6] |

| Melting Point | 201-202 °C | Echemi[8] |

| Solubility | Soluble in Chloroform, DMSO, Dichloromethane | ChemBK[6] |

| XLogP3 | 3.1 | Echemi[8] |

| Hydrogen Bond Donors | 2 | Echemi[8] |

| Hydrogen Bond Acceptors | 1 | PubChem[7] |

Comprehensive Characterization: An Analytical Framework

Structural confirmation is paramount. The following section details the expected results from key analytical techniques used to characterize 4-(1H-indol-2-yl)aniline. As primary experimental spectra are not universally published, these represent predicted values based on the known behavior of indole and aniline moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the indole, aniline, and N-H protons.

-

Indole N-H: A broad singlet is expected far downfield, typically δ > 10.0 ppm , due to the acidic nature of this proton.

-

Aniline N-H₂: A broad singlet for the two amine protons, typically in the range of δ 3.5-5.0 ppm . The chemical shift can vary with solvent and concentration.

-

Aromatic Protons: A complex multiplet region between δ 6.5-7.8 ppm is expected for the 10 aromatic protons.

-

The protons on the aniline ring ortho to the amino group are expected around δ 6.7 ppm , appearing as a doublet.

-

The protons on the aniline ring ortho to the indole linkage are expected further downfield around δ 7.5 ppm , also as a doublet.

-

The four protons of the indole's benzene ring will appear as multiplets in the δ 7.0-7.6 ppm range.

-

The C3-H proton of the indole ring will appear as a singlet or a narrow doublet around δ 6.6-6.8 ppm .

-

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will confirm the presence of 14 unique carbon atoms.

-

Aromatic Carbons: Signals for the 12 aromatic carbons are expected in the δ 100-150 ppm range. The carbon bearing the amino group (C-N) would be around δ 145-148 ppm , while the indole carbons C2 and C7a are typically the most downfield within the indole system.

-

Indole C2: The carbon linking the two rings is expected to be significantly downfield, likely around δ 135-140 ppm .

-

Indole C3: This carbon is expected to be the most upfield of the indole ring carbons, around δ 100-105 ppm .

-

| Expected ¹³C NMR Shifts | Predicted δ (ppm) |

| Indole C2 | 137.5 |

| Indole C3 | 101.2 |

| Indole C3a | 128.5 |

| Indole C4-C7 | 110.0 - 123.0 |

| Indole C7a | 136.5 |

| Aniline C1' (C-Indole) | 123.0 |

| Aniline C2'/C6' | 128.0 |

| Aniline C3'/C5' | 115.0 |

| Aniline C4' (C-NH₂) | 146.0 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): For 4-(1H-indol-2-yl)aniline (C₁₄H₁₂N₂), the exact mass of the molecular ion peak [M]⁺ should be observed at m/z ≈ 208.10 . In high-resolution mass spectrometry (HRMS), this would be confirmed to high precision (e.g., 208.1000).

-

Fragmentation: Energetically unstable molecular ions will break into smaller, characteristic fragments. Common fragmentation pathways for indoles include the loss of HCN (27 Da) from the pyrrole ring. The aniline moiety may undergo fragmentation typical of aromatic amines.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

| Indole N-H | Stretch | ~3400 - 3300 | Medium, Sharp |

| Aniline N-H₂ | Asymmetric & Symmetric Stretch | ~3450 and ~3350 | Two Medium, Sharp Bands |

| Aromatic C-H | Stretch | ~3100 - 3000 | Medium |

| Aromatic C=C | Stretch | ~1620, 1580, 1500, 1450 | Medium to Strong, Sharp |

| C-N | Stretch | ~1340 - 1250 | Medium |

Visualization of the Analytical Workflow

Caption: A logical workflow for the purification and analytical characterization of 4-(1H-indol-2-yl)aniline.

Safety and Handling

As with any chemical reagent, proper laboratory practices should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: 4-(1H-indol-2-yl)aniline is a powder. Avoid inhalation of dust by working in a well-ventilated fume hood. Avoid direct contact with skin and eyes, as it may cause irritation.[6]

-

Storage: The compound is listed as light-sensitive. Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light.[1][6]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

4-(1H-indol-2-yl)aniline is a high-value chemical scaffold with significant potential in drug discovery and materials science. Its synthesis is achievable through both classical and modern organic chemistry techniques, offering flexibility to the synthetic chemist. The analytical framework provided in this guide establishes a clear pathway for the unambiguous identification and characterization of the molecule. As research into kinase inhibitors, serotonin receptor modulators, and novel organic materials continues to grow, the demand for versatile intermediates like 4-(1H-indol-2-yl)aniline is expected to increase, paving the way for future innovations in these critical fields.

References

-

Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond - Supporting Information. (2016). The Royal Society of Chemistry. Available at: [Link]

-

4-(1H-indol-2-yl)aniline. ChemBK. Available at: [Link]

-

4-(1H-Indol-2-yl)aniline. MySkinRecipes. Available at: [Link]

-

Lal, S., & Snape, T. J. (2012). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. Current Medicinal Chemistry, 19(28), 4828–4837. Available at: [Link]

-

2-(4-Aminophenyl)indole. PubChem. National Center for Biotechnology Information. Available at: [Link]

-

4-(1H-indol-2-yl)-4-oxo-butanal - Optional[13C NMR]. SpectraBase. Available at: [Link]

-

2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione. PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

-

Kim, J. H., et al. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. Available at: [Link]

-

2-(4-Aminophenyl)-1H-indole. Chemsrc. Available at: [Link]

- Gassman, P. G., & van Bergen, T. J. (1975). Synthesis of indoles from anilines and intermediates therein. U.S. Patent No. 3,901,899. Washington, DC: U.S. Patent and Trademark Office.

-

Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole. ResearchGate. Available at: [Link]

-

Qin, J., et al. (2022). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

- Fischer Indole Synthesis. Name Reactions in Organic Synthesis.

-

NMR Spectra of Anilines. ResearchGate. Available at: [Link]

-

Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. (2010). The Royal Society of Chemistry. Available at: [Link]

-

The Fischer Indole Synthesis. Nature. Available at: [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Dalton Transactions. Available at: [Link]

-

Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. Available at: [Link]

-

Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. ResearchGate. Available at: [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. 4-(1H-Indol-2-yl)aniline [myskinrecipes.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Fischer Indole Synthesis [organic-chemistry.org]

- 5. Indole synthesis [organic-chemistry.org]

- 6. chembk.com [chembk.com]

- 7. 2-(4-Aminophenyl)indole | C14H12N2 | CID 30845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-(1H-indol-2-yl)aniline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Significance of the Indole-Aniline Scaffold

The 4-(1H-indol-2-yl)aniline core represents a privileged scaffold in modern medicinal chemistry. Its fusion of an electron-rich indole moiety with a versatile aniline ring creates a framework ripe for functionalization. This structure is integral to the development of compounds targeting a range of biological targets, including serotonin receptors and protein kinases, making it a cornerstone in the search for new therapeutics for neurological disorders, inflammation, and cancer.[1] Given its pivotal role, unambiguous structural confirmation is not merely a procedural step but the foundation of reliable drug discovery.

This guide provides an in-depth, experience-driven approach to the spectroscopic characterization of 4-(1H-indol-2-yl)aniline and its derivatives. We will move beyond rote procedural descriptions to explore the causal reasoning behind technique selection, data interpretation, and the synergistic integration of multiple spectroscopic methods to build an irrefutable structural dossier.

The Integrated Spectroscopic Workflow: A Strategy for Unambiguous Characterization

The characterization of a novel derivative is a process of systematic inquiry. We begin with techniques that provide broad, foundational information (like Mass Spectrometry for molecular weight) and proceed to those that offer fine-grained detail about the specific arrangement of atoms (like 2D NMR). Each analysis validates the previous one, creating a self-reinforcing logical chain that culminates in complete structural elucidation.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful tool for elucidating the precise structure of organic molecules. For 4-(1H-indol-2-yl)aniline derivatives, it allows us to map the proton and carbon environments of both the indole and aniline rings, confirming substitution patterns and connectivity.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Landscape

Expertise & Causality: ¹H NMR provides information on the chemical environment, number, and connectivity of protons. The chemical shift (δ) of a proton is dictated by its local electronic environment. For our scaffold, the aromatic protons of the indole and aniline rings will resonate in a characteristic downfield region (typically 6.5-8.0 ppm), while the N-H protons will appear as distinct, often broad, signals at a much further downfield position due to their acidic nature and potential for hydrogen bonding.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wider range of compounds and its residual water peak does not typically interfere with aromatic signals.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving the complex spin systems in the aromatic region.

-

Acquisition: Run a standard proton experiment. Typical acquisition time is 2-3 seconds with a relaxation delay of 1-2 seconds.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Data Interpretation & Key Signatures:

| Proton Position (Scaffold) | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| Indole N1-H | 11.0 - 12.5 (in DMSO) | Broad singlet (br s) | Highly deshielded, exchangeable with D₂O. Its presence confirms the 1H-indole tautomer.[2] |

| Aniline NH₂ | 3.5 - 5.5 | Broad singlet (br s) | Chemical shift is concentration and solvent dependent. Protons are exchangeable with D₂O. |

| Indole C7-H | ~7.6 | Doublet (d) | Typically the most downfield aromatic proton of the indole benzo ring. |

| Indole C4-H | ~7.4 | Doublet (d) | Coupled to C5-H. |

| Indole C5-H, C6-H | 7.0 - 7.3 | Multiplets (m) | Often overlap, forming a complex pattern.[2] |

| Aniline C2'-H, C6'-H | ~7.5 | Doublet (d) | Protons ortho to the indole substituent. |

| Aniline C3'-H, C5'-H | ~6.7 | Doublet (d) | Protons meta to the indole substituent, shielded by the -NH₂ group. |

| Indole C3-H | 6.5 - 7.0 | Singlet or Doublet | A key signal. Its chemical shift and multiplicity are highly sensitive to the C2-substituent. |

Carbon-¹³ (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton

Expertise & Causality: ¹³C NMR maps the carbon backbone of the molecule. While natural abundance is low, techniques like proton decoupling provide a clean spectrum where each unique carbon appears as a single line. The chemical shifts are highly diagnostic of the carbon's hybridization and electronic environment.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition.

-

Acquisition: Run a standard proton-decoupled ¹³C experiment. This is a longer experiment than ¹H NMR, often requiring several hours to achieve a good signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Data Interpretation & Key Signatures:

| Carbon Position (Scaffold) | Expected Chemical Shift (δ, ppm) | Key Insights |

| Indole C 2 | 135 - 140 | The point of attachment to the aniline ring. A quaternary carbon. |

| Indole C 7a | ~136 | Quaternary carbon at the fusion of the two indole rings.[3][4] |

| Aniline C 1' | ~145 | Quaternary carbon bearing the amino group. |

| Aniline C 4' | ~120 | Quaternary carbon attached to the indole ring. |

| Indole C 4, C 5, C 6, C 7 | 111 - 125 | Carbons of the benzo portion of the indole ring.[3][4] |

| Aniline C 2', C 6', C 3', C 5' | 114 - 130 | Carbons of the aniline ring. |

| Indole C 3 | ~100 | Typically the most upfield carbon in the indole ring system.[3][4] |

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For our scaffold, IR is a rapid and effective method to confirm the presence of the N-H bonds in both the indole and aniline moieties and to verify the aromatic nature of the rings.

Caption: Experimental workflow for IR spectroscopy.

Experimental Protocol:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid powder directly on the ATR crystal.

-

Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance plot.

Data Interpretation & Key Signatures:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |

| Indole N-H Stretch | 3300 - 3500 | Sharp, single peak | Confirms the presence of the secondary amine in the indole ring. |

| Aniline N-H Stretch | 3300 - 3500 | Two distinct peaks (asymmetric & symmetric stretch) | Confirms the primary amine (-NH₂) of the aniline ring. |

| Aromatic C-H Stretch | 3000 - 3100 | Multiple sharp peaks | Confirms the presence of aromatic rings. |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple sharp peaks of varying intensity | Characteristic "fingerprints" of the indole and aniline ring systems. |

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: Exploring the Electronic Landscape

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system formed by the linked indole and aniline rings will absorb UV light, promoting electrons to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore. The neutral forms of indole and aniline derivatives are typically the most fluorescent species, with fluorescence maxima often observed around 350 nm.[5]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (micromolar concentration) of the compound in a UV-transparent solvent like methanol or acetonitrile.[6]

-

Acquisition: Use a dual-beam spectrophotometer. Record the absorbance from approximately 200 nm to 600 nm.

-

Analysis: Identify the λ_max values. The Beer-Lambert law can be used to determine the molar absorptivity (ε), a quantitative measure of light absorption.

Data Interpretation & Key Signatures:

| Feature | Expected Value | Significance |

| λ_max | 250 - 350 nm | The exact position and intensity of the peaks are sensitive to the overall conjugation of the system and any substituents on the rings. Aniline itself shows absorption maxima that can be influenced by pH.[7] |

| Fluorescence Emission Max | ~350 nm | The presence of fluorescence confirms the radiative relaxation of excited electronic states, a common feature of these aromatic systems.[5] |

Mass Spectrometry (MS): The Final Molecular Weight Verdict

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a mass measurement with enough accuracy (to four decimal places) to determine the exact elemental formula, providing powerful confirmation of the compound's identity.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water) to a low concentration (µg/mL to ng/mL).

-

Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique that typically generates the protonated molecule [M+H]⁺ with minimal fragmentation.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

Data Interpretation & Key Signatures:

| Ion | Expected m/z | Significance |

| [M+H]⁺ | Molecular Weight + 1.0078 | This is the molecular ion peak. Its presence confirms the molecular weight of the synthesized compound. For the parent 4-(1H-indol-2-yl)aniline (C₁₄H₁₂N₂), the expected exact mass is 208.1000, so the [M+H]⁺ ion would be observed at m/z 209.1078. |

| Isotope Pattern | M+1, M+2 peaks | The relative intensity of the isotope peaks (especially from ¹³C) must match the calculated pattern for the proposed elemental formula. |

Conclusion: A Synergistic Approach to Structural Certainty

The spectroscopic analysis of 4-(1H-indol-2-yl)aniline derivatives is a multi-faceted process where each technique provides a unique and essential piece of the structural puzzle. NMR defines the atomic connectivity, MS confirms the elemental formula, IR identifies key functional groups, and UV-Vis characterizes the electronic system. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and robust characterization, ensuring the integrity of the molecules that form the basis of critical drug discovery and development programs.

References

-

Taneda, M., et al. (2022). Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 449–452. Available at: [Link]

-

Gondal, H. Y., et al. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Advances, 13(2), 1035-1047. Available at: [Link]

-

MySkinRecipes. (n.d.). 4-(1H-Indol-2-yl)aniline. Available at: [Link]

-

ChemBK. (2024). 4-(1H-indol-2-yl)aniline. Available at: [Link]

-

Singh, R., et al. (2021). Synthesis of 4-Aminophenyl Substituted Indole Derivatives for the Instrumental Analysis and Molecular Docking Evaluation Studies. AIP Conference Proceedings, 2352, 020012. Available at: [Link]

-

Wang, X., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 136(32), 11434–11441. Available at: [Link]

-

Taneda, M., et al. (2022). Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole. Available at: [Link]

-

PubMed. (2022). Crystal structure of N-(1 H-indol-2-yl-methyl-idene)-4-meth-oxy-aniline. Available at: [Link]

-

ResearchGate. (n.d.). (A) UV-Vis absorption spectra of the photooxidation of indole (1.0 mM)... Available at: [Link]

-

ResearchGate. (n.d.). Fig. S2. IR spectrum for 4-iodoaniline. Available at: [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

-

Almansour, A. I., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(15), 4983. Available at: [Link]

-

Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Available at: [Link]

-

Fischer, M., et al. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). ChemistryOpen, 11(9), e202200115. Available at: [Link]

-

Devar, S., et al. (2022). Studies on Molecular Structure, UV visible, NMR and HOMO-LUMO of indole Derivative using DFT calculation. AIP Conference Proceedings, 2446, 020002. Available at: [Link]

-

SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Available at: [Link]

-

Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225–237. Available at: [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. Available at: [Link]

-

Morales-Ríos, M. S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Available at: [Link]

Sources

- 1. 4-(1H-Indol-2-yl)aniline [myskinrecipes.com]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. The fluorescence of indoles and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchdata.edu.au [researchdata.edu.au]

- 7. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to 4-(1H-indol-2-yl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(1H-indol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the compound's structural characteristics, spectroscopic profile, synthetic methodologies, and reactivity. Furthermore, it explores its current and potential applications, particularly as a key intermediate in the development of novel therapeutic agents. Detailed experimental protocols for characterization and stringent safety precautions are also outlined to ensure reliable and safe handling in a laboratory setting. This guide is intended to serve as an essential resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and materials science.

Introduction

4-(1H-indol-2-yl)aniline is a bifunctional organic molecule that incorporates both an indole and an aniline moiety. The indole nucleus is a prominent scaffold in numerous natural products and pharmaceuticals, renowned for its diverse pharmacological activities.[1][2][3] Similarly, the aniline functional group serves as a versatile precursor in a multitude of chemical transformations. The unique combination of these two pharmacophores in a single molecular entity makes 4-(1H-indol-2-yl)aniline a valuable building block for the synthesis of complex heterocyclic systems and a compound of interest for biological evaluation.[4] Its structural similarity to endogenous indoleamines has positioned it as a key intermediate in the development of serotonin receptor modulators and kinase inhibitors.[4] This guide aims to provide a detailed technical resource on its properties and applications.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 4-(1H-indol-2-yl)aniline are dictated by its unique molecular architecture. Understanding these properties is crucial for its application in synthesis and for predicting its behavior in various chemical and biological systems.

Molecular Structure

The structure of 4-(1H-indol-2-yl)aniline features a 1H-indole ring system connected at the 2-position to an aniline ring at the 4-position.

Caption: Chemical structure of 4-(1H-indol-2-yl)aniline.

Physicochemical Data

A summary of the key physicochemical properties of 4-(1H-indol-2-yl)aniline is presented in the table below. These values are essential for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂N₂ | [4][5] |

| Molecular Weight | 208.26 g/mol | [4][6] |

| Appearance | Uniform white crystalline powder | [5] |

| Melting Point | 100-102 °C or 201-202 °C (recrystallized from ethanol) | [4][5] |

| Boiling Point | 441.2 ± 20.0 °C (Predicted) | [4] |

| Density | 1.229 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in chloroform, dimethyl sulfoxide, and dichloromethane; slightly soluble in benzene and alcohol. | [5] |

Spectroscopic and Analytical Characterization

Accurate characterization of 4-(1H-indol-2-yl)aniline is paramount for confirming its identity and purity. The following section outlines the expected spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(1H-indol-2-yl)aniline is expected to show characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the indole and aniline moieties typically appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide detailed information about the hydrogen environment in the molecule. Distinct signals are expected for the indole N-H proton, the aniline N-H protons, and the aromatic protons on both ring systems. The chemical shifts and coupling patterns of these protons are crucial for structural confirmation.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 14 carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) is expected at m/z 208.26, corresponding to the molecular weight of 4-(1H-indol-2-yl)aniline.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of 4-(1H-indol-2-yl)aniline can be achieved through various synthetic routes. One common method is the Fischer indole synthesis .[7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a suitable ketone or aldehyde.

Another approach involves a nucleophilic aromatic substitution reaction between aniline and an appropriately substituted indole derivative.[5] More recent, greener synthetic methodologies are also being explored, such as one-pot, three-component aza-Friedel–Crafts reactions catalyzed by Brønsted acidic ionic liquids in aqueous media.[8]

Caption: Simplified workflows for the synthesis of 4-(1H-indol-2-yl)aniline.

Chemical Reactivity

The reactivity of 4-(1H-indol-2-yl)aniline is characterized by the presence of multiple reactive sites:

-

Aniline Amino Group: The primary amine group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization.

-

Indole N-H: The indole nitrogen is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

-

Aromatic Rings: Both the indole and aniline rings are susceptible to electrophilic aromatic substitution reactions. The directing effects of the amino and indole groups will influence the position of substitution.

Applications in Research and Development

The unique structural features of 4-(1H-indol-2-yl)aniline make it a valuable scaffold in several areas of research and development.

Medicinal Chemistry and Drug Discovery

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[4] The indole and aniline moieties are present in many approved drugs and clinical candidates.[2][9] It is particularly useful for developing compounds targeting:

-

Cancer: The indole scaffold is a core component of many anticancer agents.[2]

-

Neurological Disorders: Its structural resemblance to serotonin makes it a candidate for developing modulators of serotonin receptors.[4]

-

Inflammation: Indole derivatives have shown promise as anti-inflammatory agents.[4]

-

Infectious Diseases: The indole nucleus is found in various compounds with antimicrobial and antiviral activities.[5]

Molecular docking studies have suggested that 4-(1H-indol-2-yl)aniline and its derivatives have the potential for mild to moderate biological activity and can bind to protein targets.[7]

Materials Science

The electron-rich aromatic framework of 4-(1H-indol-2-yl)aniline makes it a candidate for the development of fluorescent dyes and other optical materials.[4]

Experimental Protocols

The following protocols are provided as a general guide for the characterization of 4-(1H-indol-2-yl)aniline.

Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Sample Preparation: Accurately weigh and dissolve a sample of 4-(1H-indol-2-yl)aniline in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Instrumentation: Use a reverse-phase C18 column and a UV detector set to an appropriate wavelength (e.g., 254 nm).

-

Analysis: Inject the sample and run the HPLC analysis.

-

Data Interpretation: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

Protocol for Acquiring ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the peaks.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure.

Safety and Handling

4-(1H-indol-2-yl)aniline should be handled with care in a laboratory setting. It may cause irritation to the eyes, skin, and respiratory system.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation, ingestion, or direct skin contact.[5] Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[4]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5] If inhaled, move to fresh air. In case of skin contact, wash with soap and water. If swallowed, rinse mouth with water and consult a physician.

Conclusion

4-(1H-indol-2-yl)aniline is a versatile and valuable compound with a broad spectrum of potential applications, particularly in the realm of drug discovery and materials science. Its unique combination of indole and aniline functionalities provides a rich platform for chemical modification and the development of novel molecules with desired properties. This technical guide has provided a comprehensive overview of its physical and chemical properties, synthetic routes, reactivity, and applications, along with practical experimental protocols and safety guidelines. It is hoped that this document will serve as a useful resource for scientists and researchers working with this important chemical entity.

References

-

4-(1H-indol-2-yl)aniline - ChemBK. (2024-04-09). [Link]

-

4-(1H-Indol-2-yl)aniline - MySkinRecipes. [Link]

-

Synthesis of 4-Aminophenyl Substituted Indole Derivatives for the Instrumental Analysis and Molecular Docking Evaluation Studies - AIP Publishing. [Link]

-

Buy 4-(di(1H-indol-3-yl)methyl)aniline - Affordable Price - Research Grade Chemical. [Link]

-

Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media - PMC - NIH. [Link]

-

Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC - PubMed Central. [Link]

-

ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. (2010-08-06). [Link]

-

Safety Data Sheet - Angene Chemical. (2021-05-01). [Link]

-

3-(1H-indol-2-yl)aniline | C14H12N2 | CID 233290 - PubChem. [Link]

-

Safety Data Sheet: aniline - Chemos GmbH&Co.KG. [Link]

-

Development and Application of Indolines in Pharmaceuticals - ResearchGate. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. [Link]

-

Fig. S2. IR spectrum for 4-iodoaniline - ResearchGate. [Link]

-

Aniline replacement in drug-like compounds - Cresset Group. (2024-01-10). [Link]

-

Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Publishing. (2023-01-04). [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

Sources

- 1. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]

- 4. 4-(1H-Indol-2-yl)aniline [myskinrecipes.com]

- 5. chembk.com [chembk.com]

- 6. 3-(1H-indol-2-yl)aniline | C14H12N2 | CID 233290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solid-State Characterization of 4-(1H-indol-2-yl)aniline: Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-arylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] 4-(1H-indol-2-yl)aniline, a key intermediate and structural motif, holds promise for the development of novel therapeutics, including kinase inhibitors and serotonin receptor modulators.[2] However, the translation of a promising molecule from laboratory to clinic is critically dependent on its solid-state properties. The crystal structure and the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms—directly influence crucial drug development parameters such as solubility, stability, bioavailability, and manufacturability.[3] This guide provides a comprehensive technical framework for the full solid-state characterization of 4-(1H-indol-2-yl)aniline. While a specific crystal structure for this molecule is not publicly available as of this writing, this document outlines the authoritative methodologies and expert rationale required to elucidate its crystal structure, screen for polymorphs, and interpret the resulting data, thereby ensuring a robust foundation for its pharmaceutical development.

Introduction: The Significance of Solid-State Properties

Indole and its derivatives are foundational in biology and chemistry, forming the basis of essential molecules like tryptophan and serotonin and serving as a versatile scaffold for drug discovery.[4][5] The 2-arylindole subset, to which 4-(1H-indol-2-yl)aniline belongs, is particularly noted for its broad-ranging pharmacological activities.[1] The aniline and indole functionalities within the molecule allow for diverse chemical modifications, making it a valuable starting point for creating libraries of compounds targeting a wide array of diseases.[2]

The ultimate success of any active pharmaceutical ingredient (API) is not solely dependent on its pharmacological profile. Its solid-state form is equally critical. Different polymorphs of the same compound can exhibit vastly different physicochemical properties.[6] A less stable, metastable form might offer the advantage of higher solubility, while the most thermodynamically stable form is often desired for formulation to prevent unwanted phase transitions during storage. Therefore, a thorough investigation of the crystallographic landscape of 4-(1H-indol-2-yl)aniline is not an academic exercise but a regulatory and commercial necessity.

This guide details the integrated approach, combining predictive methods with experimental validation, required to comprehensively map the polymorphic landscape of 4-(1H-indol-2-yl)aniline.

Strategic Workflow for Solid-State Characterization

The characterization of a new chemical entity follows a logical progression from initial synthesis to comprehensive solid-form screening. The workflow is designed to first identify and solve the primary crystal structure before exploring the potential for polymorphism under a wide range of conditions.

Caption: Workflow for Crystal Structure and Polymorphism Analysis.

Part A: Elucidating the Primary Crystal Structure

The definitive method for determining the atomic arrangement within a crystalline solid is Single Crystal X-ray Diffraction (SCXRD). The primary challenge is often not the analysis itself, but the cultivation of a single crystal of sufficient size and quality.

Synthesis and Purification

The starting material must be of the highest possible purity (>99.5%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, confounding structural analysis. A common synthetic route involves the condensation reaction between indole and an appropriate aniline precursor.[7] Post-synthesis, purification via column chromatography followed by recrystallization is standard.

Single Crystal Growth Protocol

The goal is to create a supersaturated solution from which molecules can slowly deposit onto a nucleation site, forming an ordered lattice. The choice of solvent is critical. Based on known solubility data, 4-(1H-indol-2-yl)aniline is soluble in solvents like dimethyl sulfoxide (DMSO) and dichloromethane, and slightly soluble in alcohols.[8] This suggests several viable crystallization methods.

Experimental Protocol: Slow Evaporation

-

Solvent Selection: Dissolve a small amount of purified 4-(1H-indol-2-yl)aniline in a selection of volatile solvents (e.g., acetone, ethyl acetate, methanol) at room temperature to find a system where it is sparingly soluble.

-

Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

-

Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow solvent evaporation.

-

Observation: Place the vial in a vibration-free environment. Monitor daily for the formation of small, well-defined crystals over several days to weeks.

Causality Behind Experimental Choice: Slow evaporation is often the simplest and most successful first approach. The gradual increase in concentration avoids rapid precipitation, which leads to amorphous material or poorly-ordered microcrystals, and instead favors the slow, ordered growth required for diffraction-quality single crystals.

SCXRD Analysis and Data Interpretation

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction. The resulting diffraction pattern is used to solve and refine the crystal structure, yielding precise information on:

-

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

-

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

-

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

-

Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal packing. Indole's N-H group is a strong hydrogen-bond donor, which is expected to play a key role in the crystal packing.[9]

Part B: Comprehensive Polymorph Screening

The discovery of one crystal form does not preclude the existence of others. A systematic polymorph screen is essential to de-risk development. The objective is to induce crystallization under a wide variety of thermodynamic and kinetic conditions to uncover as many crystalline forms as possible.

High-Throughput Crystallization Techniques

Modern polymorph screens utilize automated platforms to perform hundreds of crystallization experiments in parallel, varying key parameters:

-

Solvents: A broad range of solvents with different polarities, hydrogen bonding capabilities, and boiling points should be used.

-

Temperature: Experiments should be conducted at different temperatures (e.g., 5 °C, 25 °C, 50 °C) and include cooling crystallization protocols.

-

Saturation Level: Both fast and slow crystallization methods should be employed to capture both kinetically and thermodynamically favored forms.

Analytical Characterization of Bulk Samples

The solid material from each crystallization experiment is harvested and analyzed using a suite of techniques designed to differentiate crystal forms.

Powder X-ray Diffraction (PXRD) This is the primary tool for identifying polymorphs in bulk samples. Each crystalline form will produce a unique diffraction pattern, acting as a "fingerprint."

Thermal Analysis (DSC & TGA)

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It can identify melting points, solid-solid phase transitions, and crystallization events. Different polymorphs will generally have different melting points and may exhibit unique phase transitions.

-

Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature. It is used to identify the presence of solvates (where solvent is incorporated into the crystal structure) or to assess thermal decomposition.

Spectroscopy (FTIR & Raman) Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecules. Since these modes are sensitive to the molecular conformation and intermolecular interactions, different polymorphs will often display distinct spectral features, particularly in the N-H and C-H stretching regions.

Data Synthesis and Interpretation

The data from all analytical techniques must be correlated to build a complete picture of the polymorphic landscape.

| Technique | Information Provided | Indicator of Polymorphism |

| PXRD | Crystal lattice structure (bulk) | Unique diffraction pattern (peak positions and intensities) |

| DSC | Thermal transitions (melting, phase changes) | Different melting points; presence of endo/exotherms before the final melt |

| TGA | Mass loss upon heating | Different desolvation profiles for solvates |

| FTIR/Raman | Molecular vibrational modes | Shifts in peak positions, especially in N-H and aromatic regions |

| SCXRD | Definitive atomic arrangement | Different unit cell parameters, space groups, or molecular conformations |

Once distinct forms are identified, their thermodynamic relationship must be determined. This is often achieved through competitive slurry experiments, where mixtures of two forms are stirred in a solvent. The form that grows at the expense of the other is the more stable one under those conditions.

Implications for Pharmaceutical Development

The identification of multiple polymorphs of 4-(1H-indol-2-yl)aniline would have profound implications:

-

Solubility & Bioavailability: A metastable polymorph may have higher solubility and thus better oral bioavailability. However, it carries the risk of converting to a more stable, less soluble form.

-

Stability & Shelf-Life: The most stable polymorph is typically chosen for development to ensure product consistency and a long shelf-life.

-

Intellectual Property: Novel polymorphic forms can be patentable, providing a significant commercial advantage.

-

Manufacturing: The physical properties of different polymorphs (e.g., crystal habit, flowability) can impact tablet formulation and manufacturing processes.

Conclusion

While the specific crystal structure of 4-(1H-indol-2-yl)aniline remains to be publicly disclosed, the methodologies for its complete solid-state characterization are well-established. A proactive and thorough investigation into its crystallography and potential for polymorphism is a non-negotiable step in its development pathway. By applying the systematic approach detailed in this guide—from high-purity synthesis and single crystal growth to comprehensive polymorph screening and data correlation—researchers can mitigate risks, secure intellectual property, and build a solid foundation for developing a safe, stable, and effective pharmaceutical product. The investment in this foundational science is paramount to unlocking the full therapeutic potential of this promising 2-arylindole scaffold.

References

-

Taneda, M., Nishi, M., Kubono, K., Kashiwagi, Y., & Matsumoto, T. (2022). Crystal structure of N-(1H-indol-2-yl-methyl-idene)-4-meth-oxy-aniline. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 449–452. [Link]

-

National Center for Biotechnology Information (2022). Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. PubMed Central. [Link]

-

Taneda, M., Nishi, M., et al. (2022). (PDF) Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. ResearchGate. [Link]

-

ChemBK (2024). 4-(1H-indol-2-yl)aniline. [Link]

-

MySkinRecipes (n.d.). 4-(1H-Indol-2-yl)aniline. [Link]

-

Gagniuc, P. A., et al. (2023). Unprecedented packing polymorphism of oxindole inspired by crystal structure prediction. American Chemical Society. [Link]

-

Sieroń, L., et al. (2020). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. MDPI. [Link]

-

IUCr Journals (n.d.). Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Scilit (2025). Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. [Link]

-

PubChem (n.d.). 4-Iodoaniline. National Center for Biotechnology Information. [Link]

-

ResearchGate (n.d.). Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole. [Link]

-

Lal, S., & Snape, T. J. (2012). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. Current Medicinal Chemistry, 19(28), 4828–4837. [Link]

-

Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4583. [Link]

-

ResearchGate (n.d.). Scope of different 2-aryl indoles. [Link]

-

Hassan, R., et al. (2024). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. [Link]

-

MDPI (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. [Link]

-

Li, S., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy, 7(1), 32. [Link]

-

MDPI (n.d.). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of indoles. [Link]

Sources

- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(1H-Indol-2-yl)aniline [myskinrecipes.com]

- 3. Unprecedented packing polymorphism of oxindole inspired by crystal structure prediction - American Chemical Society [acs.digitellinc.com]

- 4. scilit.com [scilit.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Novel 4-(1H-indol-2-yl)aniline Analogs

Preamble: The Strategic Convergence of Indole and Aniline Scaffolds

In the landscape of medicinal chemistry, the indole ring system stands as a "privileged scaffold," a structural motif frequently found in both natural products and synthetic drugs endowed with a vast array of pharmacological activities.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of agents targeting cancer, microbial infections, and inflammatory conditions.[1][2] Similarly, the aniline moiety serves as a versatile pharmacophore and a crucial building block in synthesizing numerous therapeutic agents. The strategic fusion of these two key pharmacophores into the 4-(1H-indol-2-yl)aniline core creates a novel chemical space, offering a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions. This guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of novel analogs derived from this promising scaffold, intended for researchers and professionals in drug discovery and development.

Synthetic Pathways to the Core Scaffold

The construction of 4-(1H-indol-2-yl)aniline analogs typically relies on established indole synthesis methodologies, with the Fischer indole synthesis being a prominent route. However, other methods, such as nucleophilic aromatic substitution, offer alternative pathways.[3] A generalized synthetic approach often involves the reaction of a substituted aniline with a suitable indole precursor under specific reaction conditions to yield the desired product.[3] The versatility of these synthetic routes allows for the introduction of a wide range of substituents on both the indole and aniline rings, enabling a systematic investigation of structure-activity relationships (SAR).

Key Biological Activities and Mechanistic Insights

The unique structural amalgamation of indole and aniline imparts a diverse pharmacological profile to these analogs. The primary areas of investigation have centered on their potential as anticancer and antimicrobial agents.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Numerous studies have highlighted the potent antiproliferative effects of indole derivatives against a variety of cancer cell lines.[1][4][5][6][7] For 4-(1H-indol-2-yl)aniline analogs, a key mechanism of action involves the disruption of microtubule polymerization.[4] Microtubules are critical components of the cytoskeleton, essential for cell division, motility, and shape.[4] By interfering with their dynamics, these compounds can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis (programmed cell death).[4]

Another significant target for these compounds is the Bcl-2 family of proteins, which are crucial regulators of apoptosis.[8] Overexpression of anti-apoptotic proteins like Bcl-2 is a common mechanism by which cancer cells evade cell death.[8] Novel indole-based compounds have been designed to act as Bcl-2 inhibitors, binding to the protein and promoting apoptosis.[8][9]

The following diagram illustrates the simplified intrinsic pathway of apoptosis and the role of Bcl-2, which can be targeted by 4-(1H-indol-2-yl)aniline analogs.

Caption: Bcl-2 inhibition by an indolylaniline analog, leading to apoptosis.

Antimicrobial Activity

The indole scaffold is also a well-established motif in the development of antimicrobial agents.[2][10][11][12] Analogs of 4-(1H-indol-2-yl)aniline have demonstrated promising activity against a range of bacterial and fungal pathogens.[10][12][13][14] The mechanism of antimicrobial action can be varied, but often involves the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with biofilm formation. The lipophilic nature of the indole ring combined with the polar aniline group can facilitate interaction with and disruption of microbial cell membranes.

Experimental Evaluation: Protocols & Data Interpretation

The biological evaluation of novel 4-(1H-indol-2-yl)aniline analogs requires a battery of standardized in vitro assays to quantify their activity and elucidate their mechanisms.

In Vitro Cytotoxicity Assessment: The MTT Assay

A fundamental step in assessing anticancer potential is to determine a compound's cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-(1H-indol-2-yl)aniline analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The causality here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

The following diagram outlines a typical workflow for screening a library of analogs.

Caption: Workflow for determining IC50 values of analogs via MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

To determine the antimicrobial efficacy, the Minimum Inhibitory Concentration (MIC) is established using the broth microdilution method. This protocol is a self-validating system as it includes sterility and growth controls.

-

Compound Preparation: Prepare a 2-fold serial dilution of each analog in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL for bacteria) according to CLSI guidelines.

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to ensure sterility.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Data Summary

Systematic modification of the 4-(1H-indol-2-yl)aniline scaffold allows for the elucidation of key structural features that govern biological activity. The data below is a representative summary based on trends observed in the literature for indole-based compounds.[4][7][15][16]

| Analog ID | R1 (Indole N1-substituent) | R2 (Aniline Substituent) | Anticancer IC50 (µM) vs. MCF-7 | Antimicrobial MIC (µg/mL) vs. S. aureus |

| Parent | -H | -H | 15.2 | 64 |

| A-1 | -CH3 | -H | 2.5[4] | 32 |

| A-2 | -H | 4-OCH3 | 12.8 | 64 |

| A-3 | -CH3 | 4-Cl | 1.8 | 16 |

| A-4 | -CH2Ph | 4-F | 3.1 | 8 |

SAR Insights:

-

N1-Substitution on Indole: Alkylation or benzylation at the N1 position of the indole ring often significantly enhances anticancer activity, potentially by increasing lipophilicity and improving cellular uptake.[4]

-

Aniline Ring Substitution: The introduction of electron-withdrawing groups (e.g., halogens) on the aniline ring tends to improve both anticancer and antimicrobial potency.

Future Perspectives and Drug Development Challenges

The 4-(1H-indol-2-yl)aniline scaffold represents a fertile ground for the discovery of novel therapeutic agents. Future work should focus on optimizing the lead compounds to improve their pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) and reduce off-target toxicity. A significant challenge will be to enhance the selectivity of these compounds for their intended biological targets to minimize side effects. Further mechanistic studies, including co-crystallization with target enzymes or receptors, will be invaluable for rational drug design and the development of next-generation analogs with superior efficacy and safety profiles.

Conclusion

The convergence of the indole and aniline pharmacophores in the 4-(1H-indol-2-yl)aniline framework has yielded a class of compounds with significant and diverse biological activities. Their demonstrated potential as anticancer and antimicrobial agents, coupled with their synthetic tractability, makes them a highly attractive scaffold for further investigation. The systematic application of the experimental protocols and SAR analyses outlined in this guide will be crucial for advancing these promising molecules from laboratory curiosities to potential clinical candidates.

References

-

Shaikh, T. M., & Debebe, H. (2020). Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. Journal of Chemistry, 2020, 8875356. [Link]

-

Kumar, A., Shri, M., & Singh, R. K. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Frontiers in Pharmacology, 13, 977135. [Link]

-

Al-Ostath, A. I., Al-Shammari, M. M., & Al-Obaid, A. M. (2014). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica, 6(5), 324-331. [Link]

-

Wang, X., et al. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Molecules, 29(1), 123. [Link]

-

Rohini, R., et al. (2009). 6-substituted indolo[1,2-c]quinazolines as New Antimicrobial Agents. Archiv der Pharmazie, 342(9), 533-540. [Link]

-

Abou-Elmagd, W. S. I., et al. (2016). Ring transformation and antimicrobial activity of indolyl substituted 2(3H)-furanones. Journal of the Serbian Chemical Society, 81(2), 175-184. [Link]

-

ChemBK. (2024). 4-(1H-indol-2-yl)aniline. [Link]

-

Li, Y., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 223, 113658. [Link]

-

Kumar, D., et al. (2018). Synthesis and anticancer activity studies of indolylisoxazoline analogues. Bioorganic & Medicinal Chemistry Letters, 28(17), 2873-2878. [Link]

-

El-Adl, K., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(19), 6791. [Link]

-

Aksenov, D. A., et al. (2024). 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. Bioorganic & Medicinal Chemistry Letters, 102, 129681. [Link]

-

El-Sayed, N. F., et al. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 3(4), 856-861. [Link]

-

Adamska, A., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7545. [Link]

-